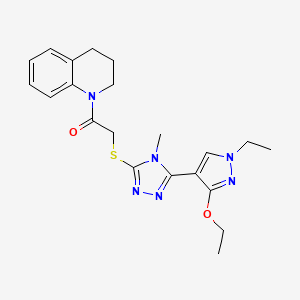

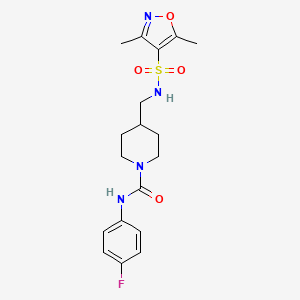

![molecular formula C8H11NO2 B2421143 6-Azaspiro[3.5]nonane-7,9-dione CAS No. 1105664-98-9](/img/structure/B2421143.png)

6-Azaspiro[3.5]nonane-7,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-Azaspiro[3.5]nonane-7,9-dione involves the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .Molecular Structure Analysis

The molecular formula of 6-Azaspiro[3.5]nonane-7,9-dione is C8H11NO2 . It has a molecular weight of 153.18 .科学的研究の応用

Enantioselective Synthesis and Derivatives

1-Azaspiro[4.4]nonane-2,6-dione, a related compound to 6-Azaspiro[3.5]nonane-7,9-dione, has been synthesized and resolved into enantiomers. This synthesis has been foundational in the development of certain pharmaceutical derivatives, such as Cephlotaxine (Nagasaka, Sato, & Saeki, 1997).

Synthesis Techniques

Mn(III)-based oxidation has been utilized in the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing a method to create such compounds while maintaining the integrity of the pyrrolidinedione ring (Huynh, Nguyen, & Nishino, 2017).

Pharmaceutical Research

Several studies have explored the anticonvulsant properties of derivatives of azaspiro compounds. For example, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown promising results in seizure models (Kamiński, Obniska, & Dybała, 2008).

Molecular Analysis

Crystallographic studies have provided insights into the structural characteristics of related azaspiro compounds and their relationship with anticonvulsant activity (Ciechanowicz-rutkowska et al., 1997).

Lipophilicity and Activity Correlation

Research has indicated a correlation between the lipophilicity of azaspiro compounds and their anticonvulsant efficacy, providing a key insight into the drug design process (Obniska & Kamiński, 2005).

作用機序

Target of Action

The primary target of 6-Azaspiro[3.5]nonane-7,9-dione is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Mode of Action

6-Azaspiro[3.5]nonane-7,9-dione interacts with FAAH by inhibiting its activity . This inhibition results in an increase in the concentration of anandamide, enhancing its effects .

Biochemical Pathways

By inhibiting FAAH, 6-Azaspiro[3.5]nonane-7,9-dione affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood regulation, and memory .

Result of Action

The inhibition of FAAH by 6-Azaspiro[3.5]nonane-7,9-dione leads to an increase in anandamide levels, which can result in enhanced pain relief, improved mood, and better memory .

特性

IUPAC Name |

6-azaspiro[3.5]nonane-7,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-6-4-7(11)9-5-8(6)2-1-3-8/h1-5H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWQUGOOTSUQIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC(=O)CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaspiro[3.5]nonane-7,9-dione | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2421070.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421074.png)

![2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2421076.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2421078.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2421080.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2421081.png)

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421082.png)